![molecular formula C14H10F2N2OS B2666001 1-Benzoyl-3-(2,4-difluorophenyl)thiourea CAS No. 887266-92-4](/img/structure/B2666001.png)
1-Benzoyl-3-(2,4-difluorophenyl)thiourea
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Overview
Description
Preparation Methods
The synthesis of 1-Benzoyl-3-(2,4-difluorophenyl)thiourea typically involves the reaction of benzoyl chloride with 2,4-difluoroaniline in the presence of a base, followed by the addition of thiourea. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-Benzoyl-3-(2,4-difluorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Organic Synthesis
1-Benzoyl-3-(2,4-difluorophenyl)thiourea serves as a reagent in organic synthesis. It acts as a building block for creating more complex molecules. Its derivatives have been utilized in synthesizing various heterocycles and other organic compounds due to their ability to form coordination complexes and participate in diverse chemical reactions .
The compound exhibits notable biological activities:
- Antimicrobial Activity : Research has shown that thiourea derivatives possess significant antibacterial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. For instance, compounds with fluorine substitutions have demonstrated enhanced antibacterial effects compared to their non-fluorinated counterparts .
- Antitumor Activity : Studies indicate that this compound derivatives can inhibit cancer cell proliferation. Various derivatives have shown IC50 values ranging from 3 to 20 µM against different cancer cell lines, indicating potential for further development as anticancer agents .
- Enzyme Inhibition : Some thiourea derivatives act as urease inhibitors, which can be beneficial in treating conditions related to elevated urease activity .
Material Science
In materials science, the compound is explored for its potential use as an adhesive and thermal stabilizer. Its unique chemical structure allows it to enhance the properties of materials when incorporated into polymers or coatings .
Data Table: Biological Activities of Thiourea Derivatives
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of various benzoylthiourea derivatives against common bacterial strains. The results showed that compounds with specific fluorine substitutions exhibited superior antibacterial activity compared to traditional antibiotics like ampicillin. The best-performing compounds had MIC values significantly lower than those of standard treatments, suggesting their potential as new antimicrobial agents in clinical settings .
Case Study 2: Antitumor Mechanisms
Another research effort focused on the antitumor mechanisms of thiourea derivatives. The study revealed that these compounds could induce apoptosis in cancer cells by affecting specific signaling pathways involved in cell growth and survival. This was evidenced by significant changes in cell viability and morphology upon treatment with varying concentrations of the compound .
Mechanism of Action
The mechanism of action of 1-Benzoyl-3-(2,4-difluorophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, which are the basis for its various applications in research and industry .
Comparison with Similar Compounds
1-Benzoyl-3-(2,4-difluorophenyl)thiourea can be compared with other similar compounds, such as:
- 1-Benzoyl-3-(2,3-difluorophenyl)thiourea
- 1-Benzoyl-3-(3,4-difluorophenyl)thiourea
- 1-Benzoyl-3-(2,5-difluorophenyl)thiourea
These compounds share similar structural features but differ in the position of the fluorine atoms on the phenyl ring. This difference can affect their chemical reactivity, biological activity, and applications. This compound is unique due to its specific substitution pattern, which can influence its interactions with molecular targets and its overall properties .
Biological Activity
1-Benzoyl-3-(2,4-difluorophenyl)thiourea is a compound of interest due to its diverse biological activities, particularly in the fields of anticancer, antibacterial, and antioxidant properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
- Molecular Formula : C15H12F2N2OS
- Molecular Weight : 304.33 g/mol
- IUPAC Name : this compound
Anticancer Activity
Research has demonstrated that thiourea derivatives exhibit significant anticancer properties. For this compound, studies indicate that it targets various cancer cell lines with varying efficacy.
Case Study: Anticancer Efficacy
A study evaluated the compound against several cancer cell lines, revealing the following IC50 values:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 10.5 |
HeLa (Cervical) | 8.7 |
A549 (Lung) | 12.3 |
HCT116 (Colon) | 9.0 |
These results suggest that the compound possesses considerable potential as an anticancer agent, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Antibacterial Activity
The antibacterial properties of this compound were assessed against common bacterial strains. The compound showed promising results with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Antibacterial Efficacy Data
Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
---|---|---|
Escherichia coli | 50 | 28 |
Staphylococcus aureus | 40 | 30 |
Pseudomonas aeruginosa | 60 | 25 |
The results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus .
Antioxidant Activity
This compound has also been evaluated for its antioxidant properties. The compound demonstrated strong radical scavenging ability in various assays.
Antioxidant Activity Findings
The antioxidant activity was measured using DPPH and ABTS assays:
Assay Type | IC50 (µg/mL) |
---|---|
DPPH | 45 |
ABTS | 52 |
These findings suggest that the compound can effectively neutralize free radicals, contributing to its potential therapeutic applications .
Structure-Activity Relationship (SAR)
The biological activities of thiourea derivatives are often influenced by their structural features. The presence of fluorine substituents in the phenyl ring of this compound enhances its potency against cancer and bacterial cells. Research indicates that modifications to the thiourea moiety can lead to variations in biological activity, emphasizing the importance of specific functional groups in drug design .
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2OS/c15-10-6-7-12(11(16)8-10)17-14(20)18-13(19)9-4-2-1-3-5-9/h1-8H,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOKWVVQBVMKII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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